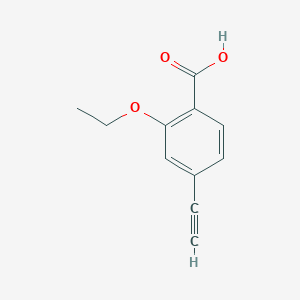

2-Ethoxy-4-ethynylbenzoic acid

Description

2-Ethoxy-4-ethynylbenzoic acid (C₁₁H₁₀O₃, molecular weight: 190.20 ) is a substituted benzoic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and an ethynyl group (-C≡CH) at the 4-position of the aromatic ring. The ethynyl group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the ethoxy substituent enhances lipophilicity and influences electronic properties. This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, polymers, or metal-organic frameworks .

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-ethoxy-4-ethynylbenzoic acid |

InChI |

InChI=1S/C11H10O3/c1-3-8-5-6-9(11(12)13)10(7-8)14-4-2/h1,5-7H,4H2,2H3,(H,12,13) |

InChI Key |

XZCYPTDUOHJJHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-ethynylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-ethynylbenzoic acid.

Ethoxylation: The ethynyl group is introduced through a reaction with ethyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (50-60°C) for several hours.

Industrial Production Methods

Industrial production methods for 2-Ethoxy-4-ethynylbenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

Catalysts: Employing catalysts to enhance reaction rates and yields.

Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl group (−C≡CH) undergoes oxidation to form carboxylic acid derivatives. Under acidic conditions with strong oxidants like potassium permanganate (KMnO₄) or sodium periodate (NaIO₄), the ethynyl moiety converts into a carboxylic acid group, yielding 2-ethoxy-4-carboxybenzoic acid .

Key Conditions :

-

Oxidants: NaIO₄, KMnO₄

-

Solvents: Aqueous acetic acid (AcOH) or water

Click Chemistry (CuAAC)

The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This reaction is pivotal for bioconjugation and pharmaceutical applications.

Example :

Reaction with 4-azidobenzoic acid under CuSO₄/sodium ascorbate conditions yields a triazole-linked benzoic acid derivative .

Reaction Scheme :

Sonogashira Coupling

The ethynyl group couples with aryl halides (e.g., iodobenzene) via Sonogashira cross-coupling to form diaryl alkynes.

Conditions :

-

Catalyst: Pd(PPh₃)₂Cl₂

-

Base: Triethylamine (Et₃N)

-

Solvent: Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) .

Decarboxylative Annulation

In the presence of palladium catalysts, the benzoic acid group undergoes decarboxylative coupling with cyclic diaryliodonium salts, forming fused aromatic systems (e.g., benzazepines) .

Key Example :

Yield : 50–70% under optimized conditions .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

Esterification :

Reaction with methanol (MeOH) in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces methyl 2-ethoxy-4-ethynylbenzoate .

Amidation :

Reaction with benzylamine under similar conditions yields the corresponding benzylamide .

Ethoxy Group Hydrolysis

Under acidic (HCl/H₂O) or basic (NaOH) conditions, the ethoxy group (−OCH₂CH₃) hydrolyzes to a hydroxyl group, forming 2-hydroxy-4-ethynylbenzoic acid .

Conditions :

-

Acidic: 6M HCl, reflux (12 h)

-

Basic: 2M NaOH, 80°C (6 h)

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration or sulfonation at the para position relative to the ethoxy group.

Reduction Reactions

The ethynyl group can be selectively reduced to a vinyl or ethyl group using hydrogen gas (H₂) with Lindlar’s catalyst (for cis-alkenes) or sodium in liquid ammonia (for trans-alkenes).

Scientific Research Applications

2-Ethoxy-4-ethynylbenzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-ethynylbenzoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

A comparative analysis of 2-ethoxy-4-ethynylbenzoic acid with structurally related benzoic acid derivatives is presented below, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Structural Analogues

Key Observations :

- The ethynyl group in 2-ethoxy-4-ethynylbenzoic acid distinguishes it from analogues with ester (e.g., ), boronic acid (e.g., ), or hydrazone groups (e.g., ), enabling distinct reactivity in cross-coupling reactions.

- Ethoxylated ethyl-4-aminobenzoate () has significantly higher hydrophilicity and molecular weight due to its polyethylene glycol chain, making it suitable for solubilizing hydrophobic drugs.

Physicochemical Properties

Analysis :

- The ethynyl group in 2-ethoxy-4-ethynylbenzoic acid provides a reactive handle absent in methoxy- or ester-substituted analogues.

- Ethoxylated ethyl-4-aminobenzoate () exhibits superior aqueous solubility compared to other derivatives due to its extended ethoxylated chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.